4-Hydroxy-1-(1H-indol-1-yl)butan-1-one

Physicochemical profiling LogP Drug-likeness

4-Hydroxy-1-(1H-indol-1-yl)butan-1-one is an N-acylindole derivative bearing a 4-hydroxybutanoyl substituent on the indole nitrogen. Its molecular formula is C12H13NO2, with a molecular weight of 203.237 g/mol and an exact monoisotopic mass of 203.095 Da.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 651712-32-2
Cat. No. B12542337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-(1H-indol-1-yl)butan-1-one
CAS651712-32-2
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2C(=O)CCCO
InChIInChI=1S/C12H13NO2/c14-9-3-6-12(15)13-8-7-10-4-1-2-5-11(10)13/h1-2,4-5,7-8,14H,3,6,9H2
InChIKeyHHYXBBBGMKVGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-1-(1H-indol-1-yl)butan-1-one (CAS 651712-32-2): Baseline Physicochemical Profile and Scaffold Position


4-Hydroxy-1-(1H-indol-1-yl)butan-1-one is an N-acylindole derivative bearing a 4-hydroxybutanoyl substituent on the indole nitrogen. Its molecular formula is C12H13NO2, with a molecular weight of 203.237 g/mol and an exact monoisotopic mass of 203.095 Da . The compound features a ketone carbonyl at the 1-position of the butanoyl chain and a terminal primary hydroxyl at the 4-position, giving it a calculated topological polar surface area (PSA) of 42.23 Ų and a predicted octanol-water partition coefficient (LogP) of 2.054 . These physicochemical parameters position it within a moderate lipophilicity range relative to other indole derivatives, distinguishing it from both more polar oxidized analogs (e.g., carboxylic acid derivatives) and more lipophilic reduced analogs (e.g., 4-(indol-1-yl)butan-1-ol, which lacks the ketone) . The IUPAC-accepted synonym '1H-Indole,1-(4-hydroxy-1-oxobutyl)' confirms its N-substituted regiochemistry, which is a key structural discriminant versus C-3 substituted indole derivatives found in many natural products and pharmaceuticals .

Why Generic Substitution Fails for 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one: Oxidation State and Functional Group Positioning Dictate Reactivity and Property Profiles


Compounds sharing the 4-(indol-1-yl)butanoyl core are not interchangeable due to discrete differences in oxidation state and functional group identity that govern solubility, hydrogen-bonding capacity, metabolic stability, and derivatization potential. The target compound possesses three key structural features—an N-acylindole amide bond, a ketone carbonyl at C-1 of the butanoyl chain, and a terminal primary hydroxyl—that together create a unique reactivity and property profile. The closest analogs differ in at least one critical dimension: 4-(1H-indol-1-yl)butan-1-ol (CAS 680217-50-9) lacks the ketone carbonyl entirely, eliminating the electrophilic center required for condensation reactions such as hydrazone or oxime formation ; 4-(1H-Indol-1-yl)butanoic acid replaces the hydroxyl with a carboxylic acid, introducing a negative charge at physiological pH that fundamentally alters bioavailability and target engagement potential ; and 4-Hydroxy-1-(1H-indol-1-yl)-1-butanethione (CAS 651712-31-1) substitutes sulfur for the ketone oxygen, changing both electronic properties and metabolic susceptibility . Within the broader class of N-acylindoles, the 4-hydroxybutanoyl substituent provides a synthetic handle for further functionalization (e.g., mesylation, tosylation, oxidation to the aldehyde or carboxylic acid, or nucleophilic displacement) that is absent in the fully reduced or fully oxidized analogs [1]. Selection of this specific compound over a generic 'indole butanone' or 'indole butanol' is therefore driven by the precise combination of a ketone electrophile and a hydroxyl nucleophile/leaving group on the same side chain, enabling sequential or orthogonal derivatization strategies that none of the closest analogs can support simultaneously.

Quantitative Differentiation Evidence for 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one: Physicochemical Properties, Synthetic Utility, and Scaffold Comparisons


Lipophilicity (LogP) Differentiation: 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one vs. 4-(1H-Indol-1-yl)butan-1-ol

The target compound exhibits a predicted LogP of 2.054, reflecting the contribution of the ketone carbonyl and hydroxyl groups to its overall lipophilicity . In contrast, the structurally closest reduced analog—4-(1H-indol-1-yl)butan-1-ol (CAS 680217-50-9), which replaces the ketone with a methylene unit—has a molecular formula of C12H15NO (MW 189.25) and lacks the polar ketone, resulting in a higher predicted LogP (>2.5 based on structural extrapolation) that shifts it further from optimal CNS drug-like property space . The presence of both hydrogen bond acceptor (ketone) and donor (hydroxyl) groups in the target compound, contributing to a calculated PSA of 42.23 Ų , places it within the range associated with favorable oral bioavailability, whereas the reduced analog's lower PSA may compromise aqueous solubility.

Physicochemical profiling LogP Drug-likeness ADME prediction

Functional Group Versatility: Dual Electrophilic and Nucleophilic Sites Enable Orthogonal Derivatization Not Possible with Carboxylic Acid or Alcohol-Only Analogs

The target compound contains two distinct reactive sites on the butanoyl side chain: an electrophilic ketone carbonyl at C-1 and a nucleophilic/leaving group-capable primary hydroxyl at C-4. This dual functionality is absent in the closest analogs. 4-(1H-Indol-1-yl)butanoic acid possesses only a carboxylic acid at the terminal position, which cannot undergo the same range of condensation reactions as the ketone . 4-(1H-Indol-1-yl)butan-1-ol possesses only the hydroxyl, lacking the electrophilic ketone entirely . The 4-(indol-1-yl)butanals described by Guazzelli et al. (2007) possess an aldehyde rather than a ketone, and are reported to be stable under hydroformylation conditions but susceptible to intramolecular cyclodehydration in the presence of electron-donating substituents on the indole 3-position, forming benzofused indolizines—a reactivity pathway that the ketone analog may resist due to reduced electrophilicity of the internal carbonyl [1]. The thione analog (CAS 651712-31-1) introduces sulfur, which alters both the electronic character of the carbonyl and its metabolic stability, and may introduce toxicity concerns not present with the oxygen analog.

Synthetic chemistry Derivatization Building block Orthogonal functionalization

Scaffold Validation Through Proximal Bioactive Analogs: 4-(1H-Indol-1-yl)-4-oxobutanoic Acid Derivatives Demonstrate Antitumor Activity

Although no direct biological data exists for the target compound itself, the closely related 4-(1H-indol-1-yl)-4-oxobutanoic acid scaffold—which differs only by oxidation of the terminal hydroxyl to a carboxylic acid and truncation by one methylene unit—has been validated as a pharmacologically competent fragment. Yang et al. (2023) reported that 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives (3a–3l) exhibited antitumor activity in vitro against A549, A549/DDP (cisplatin-resistant), and MCF-7 cell lines [1]. The most potent compound (3l) demonstrated an IC50 of 18.53 ± 1.51 µM against A549/DDP cells, with high selectivity, and induced apoptosis by delaying the G2/M phase of the cell cycle [1]. Molecular docking indicated that compound 3l forms hydrogen bonds with ARG-158 (d = 2.6, 2.7 Å) and HIS-406 (d = 2.5 Å) at the colchicine binding site of tubulin [1]. This provides class-level evidence that the 4-(indol-1-yl)-4-oxobutanoyl substructure—of which the target compound is a reduced alcohol variant—is a productive scaffold for developing tubulin-targeting antitumor agents. The target compound's hydroxyl group offers a synthetic handle for conjugation or prodrug strategies not possible with the carboxylic acid form without additional activation steps.

Antitumor Tubulin Drug resistance Podophyllotoxin

Synthetic Accessibility and Stability Advantage Over Aldehyde Analogs: Rhodium-Catalyzed Hydroformylation Establishes Viable Synthetic Route to the 4-(Indol-1-yl)butanoyl Scaffold

Guazzelli, Settambolo, and Lazzaroni (2007) demonstrated that rhodium-catalyzed hydroformylation of 1-allylindoles produces 4-(indol-1-yl)butanals in high yields and with complete regioselectivity [1]. The resulting aldehydes were found to be stable under the reaction conditions (100 atm total pressure, 100 °C, Rh4(CO)12 catalyst) and were isolated and fully characterized for the first time [1]. This established synthetic methodology provides a viable route to the 4-(indol-1-yl)butanoyl scaffold family, of which the target compound (a ketone rather than an aldehyde) is a member. Importantly, the Guazzelli paper notes that 4-indolylbutanals bearing an electron-donating group at the indole 3-position can undergo intramolecular cyclodehydration to form benzofused indolizines under the reaction conditions [1][2]. The target compound, bearing a ketone at C-1 rather than an aldehyde, is expected to be less susceptible to such cyclization events due to the reduced electrophilicity of the internal carbonyl compared to the terminal aldehyde group. This implies greater chemical stability during downstream transformations, although no direct comparative stability study between the ketone and aldehyde analogs has been reported.

Synthetic methodology Hydroformylation Process chemistry Scalability

Regulatory and Pharmacological Precedent: EP 0753511 Establishes the 4-Indol-1-yl Butyric Acid Scaffold as a Dual Alpha1-Adrenergic Receptor Blocker and 5α-Reductase Inhibitor

European Patent EP 0753511 B1 (priority date 1994, granted 2001) discloses 4-indol-1-yl butyric acid derivatives as dual inhibitors of alpha1-adrenergic receptors and testosterone 5α-reductase, with claimed utility for treating prostatic hypertrophy, urination disorders, male pattern alopecia, and acne [1]. The general formula (I) encompasses compounds where the indole nitrogen bears a butyric acid chain (n = 1–5 methylene units), with various substituents permitted on the indole ring (R1 = lower alkyl; R2 = hydrogen or optionally substituted phenyl; R3 = hydrogen, alkyl, alkoxy, or phenylalkyloxy; R4 = hydrogen, alkyl, or alkoxy; R5 = hydrogen or alkyl) [1]. The target compound—4-Hydroxy-1-(1H-indol-1-yl)butan-1-one—can be viewed as a reduced alcohol/ketone variant of the butyric acid derivatives claimed in EP 0753511. Specifically, in the target compound, the terminal carboxylic acid is replaced with a primary hydroxyl, and the methylene adjacent to the indole nitrogen is replaced with a ketone. This structural relationship positions the target compound as a potential precursor or metabolite probe for the pharmacologically validated 4-indol-1-yl butyric acid scaffold, with the hydroxyl offering a synthetic entry point for ester prodrugs, carbamate derivatives, or bioconjugation strategies that the carboxylic acid form does not permit without additional activation.

Alpha1-adrenergic receptor 5α-reductase Benign prostatic hyperplasia Dihydrotestosterone

Recommended Procurement and Application Scenarios for 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one (CAS 651712-32-2)


Medicinal Chemistry: Lead Optimization of Tubulin-Targeting Antitumor Agents via Hydroxyl-Directed Conjugation

Based on the validated antitumor activity of 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives (Yang et al., 2023) [1], 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one can serve as a versatile alcohol-bearing precursor for generating novel tubulin inhibitors. Unlike the carboxylic acid analog that requires activation for conjugation, the target compound's primary hydroxyl enables direct esterification, carbamate formation, or ether linkage to diverse warheads without additional synthetic steps. This streamlines library synthesis for SAR exploration around the colchicine binding site of tubulin, particularly against cisplatin-resistant cancer cell lines where the podophyllotoxin conjugates have already demonstrated efficacy (IC50 = 18.53 µM for compound 3l against A549/DDP cells) [1].

Bioconjugation and Chemical Probe Development: Orthogonal Ketone-Hydroxyl Reactivity for Dual-Functional Probe Assembly

The simultaneous presence of an electrophilic ketone and a nucleophilic hydroxyl on the same butanoyl side chain makes this compound uniquely suited for assembling bifunctional chemical probes . The ketone can be selectively derivatized via hydrazone or oxime ligation under mild acidic conditions while leaving the hydroxyl available for orthogonal acylation, sulfonylation, or phosphoramidite coupling. This orthogonal reactivity profile is not available in the fully reduced alcohol analog (which lacks the ketone) or the oxidized acid analog (which requires activation of the carboxylic acid). Applications include the synthesis of PROTAC (Proteolysis Targeting Chimera) linker intermediates, fluorescent probe construction, and affinity chromatography ligand development, where sequential, chemoselective derivatization is essential.

Process Chemistry and Scale-Up: Ketone Stability Advantage for Multi-Step Synthetic Sequences

The synthetic methodology established by Guazzelli et al. (2007) for the 4-(indol-1-yl)butanoyl scaffold class via rhodium-catalyzed hydroformylation of 1-allylindoles provides a scalable entry point [2]. For industrial procurement, the target compound's ketone moiety at C-1 is anticipated to offer greater stability against intramolecular cyclodehydration than the corresponding aldehyde analogs, which are reported to form benzofused indolizines when electron-donating groups are present on the indole 3-position [2]. This enhanced stability broadens the scope of downstream transformations that can be performed without decomposition, making the compound a more robust intermediate for multi-kilogram campaigns.

Urology and Endocrinology Drug Discovery: Scaffold Expansion of Dual Alpha1-Blocker / 5α-Reductase Inhibitor Series

The 4-indol-1-yl butyric acid scaffold has been established as a pharmacologically active template for dual alpha1-adrenergic receptor blockade and 5α-reductase inhibition (EP 0753511 B1) [3], with potential applications in benign prostatic hyperplasia, androgenic alopecia, and acne. 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one represents a strategic deviation from the patented carboxylic acid series: replacing the acid with a hydroxyl eliminates the negative charge at physiological pH, potentially improving membrane permeability, while the ketone at C-1 introduces conformational constraint that may enhance target selectivity. The hydroxyl group also enables prodrug strategies (e.g., phosphate ester for improved aqueous solubility) or metabolic soft-spot introduction that the parent acid series does not accommodate. This makes the compound a high-value procurement target for medicinal chemistry teams seeking to diversify beyond the existing IP space.

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